

Purity Analysis of Commercial 4-Bromo-5-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methylpyrimidine

Cat. No.: B113584

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of commercial **4-Bromo-5-methylpyrimidine**, a key building block in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the reliability and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers in establishing robust quality control procedures.

Introduction to 4-Bromo-5-methylpyrimidine and its Purity

4-Bromo-5-methylpyrimidine (CAS No. 1257851-33-4) is a substituted pyrimidine with a molecular formula of $C_5H_5BrN_2$ and a molecular weight of 173.01 g/mol.^{[1][2]} It is a valuable intermediate in the synthesis of a variety of biologically active molecules. Commercial grades of this compound are typically available with purities of 95% to 98%.^{[3][4]} Impurities can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, and isomers. A thorough purity analysis is therefore essential to identify and quantify these impurities to ensure the quality and consistency of the material.

Potential Impurities in Commercial 4-Bromo-5-methylpyrimidine

While specific impurity profiles can vary between manufacturers and batches, potential impurities can be inferred from common synthetic pathways for brominated pyrimidines. The synthesis of such compounds often involves the bromination of a pyrimidine precursor.^{[5][6]} Potential impurities may include:

- **Isomeric By-products:** Incomplete regioselectivity during bromination can lead to the formation of other brominated isomers.
- **Unreacted Starting Materials:** Residual amounts of the starting pyrimidine compound may be present.
- **Over-brominated Species:** The introduction of more than one bromine atom onto the pyrimidine ring can occur.
- **Residual Solvents:** Solvents used in the synthesis and purification steps may be retained in the final product.
- **Degradation Products:** The compound may degrade over time or upon exposure to light, heat, or moisture.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of **4-Bromo-5-methylpyrimidine**. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining absolute purity without the need for a specific reference standard for each impurity.^{[7][8][9]}

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for the purity assessment of **4-Bromo-5-methylpyrimidine** and related compounds.^[10]

Experimental Protocol:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled, e.g., 30 °C.
- Detection: UV detection at a wavelength determined from the UV spectrum of **4-Bromo-5-methylpyrimidine**.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol:

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically 250-280 °C.
- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A representative program could be:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 280-300 °C.

- Final hold: 5-10 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.^{[14][15]}

Experimental Protocol:

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
- Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO- d_6 , $CDCl_3$).
- Sample Preparation:
 - Accurately weigh a specific amount of the **4-Bromo-5-methylpyrimidine** sample.
 - Accurately weigh a specific amount of the internal standard.
 - Dissolve both in a precise volume of the deuterated solvent.
- Data Acquisition: Acquire the 1H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T_1 of the signals of interest.

- Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.
- Purity Calculation: The purity is calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_std = Purity of the internal standard

Data Presentation

The quantitative data obtained from the purity analysis of different commercial batches of **4-Bromo-5-methylpyrimidine** can be summarized in the following tables. The data presented here is representative and may vary between suppliers and batches.

Table 1: Purity of Commercial **4-Bromo-5-methylpyrimidine** by Different Analytical Techniques

Analytical Method	Supplier A (Lot #12345)	Supplier B (Lot #67890)	Supplier C (Lot #ABCDE)
Purity by HPLC (% Area)	98.5%	97.2%	95.8%
Purity by GC-MS (% Area)	98.2%	97.0%	95.5%
Absolute Purity by qNMR (%)	98.8%	97.5%	96.1%

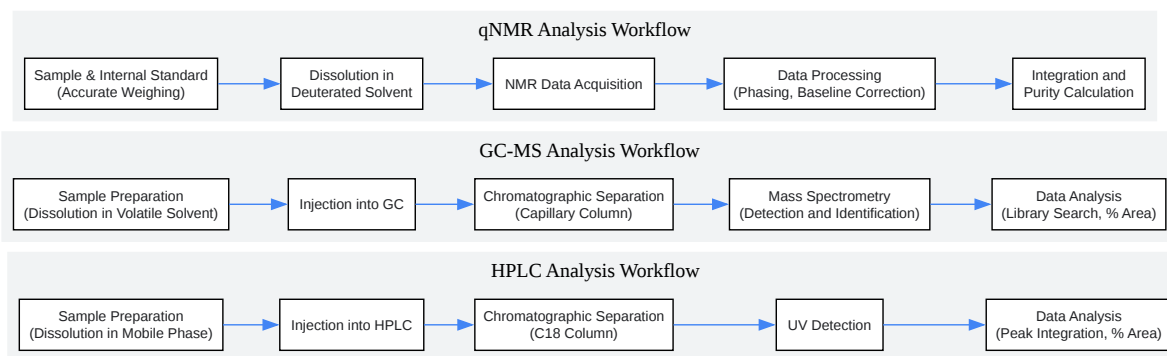
Table 2: Impurity Profile of Commercial 4-Bromo-5-methylpyrimidine

Impurity	Supplier A (Lot #12345)	Supplier B (Lot #67890)	Supplier C (Lot #ABCDE)	Identification Method
Unidentified Impurity 1 (RRT 0.85)	0.3%	0.8%	1.2%	HPLC-UV
Unidentified Impurity 2 (RRT 1.15)	0.2%	0.5%	0.9%	HPLC-UV
Residual Toluene	< 50 ppm	150 ppm	300 ppm	GC-MS
Water Content (Karl Fischer)	0.1%	0.3%	0.5%	Karl Fischer Titration

(RRT = Relative Retention Time)

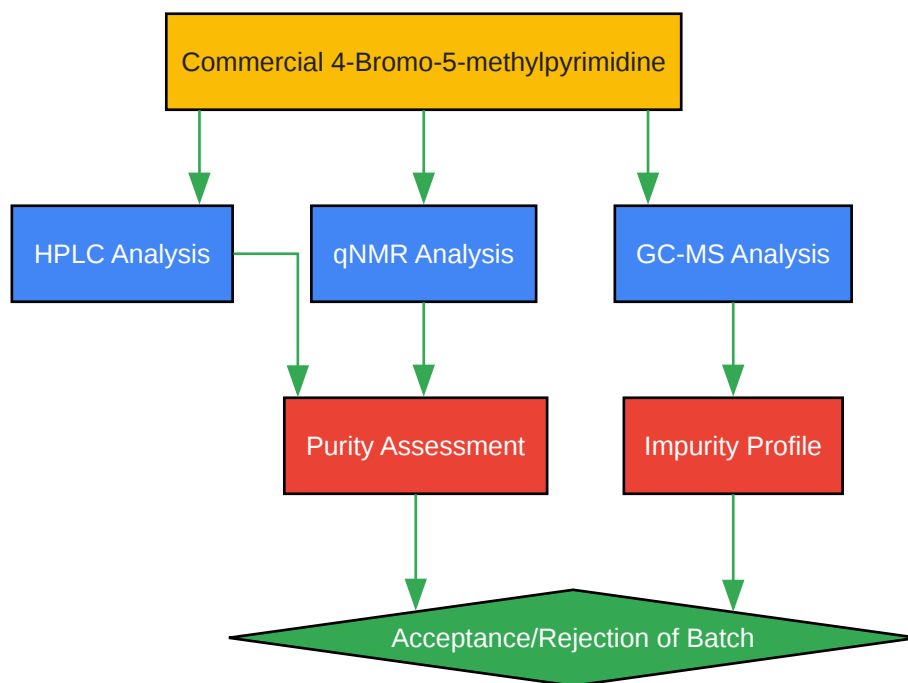
Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.



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Figure 1: General experimental workflows for the purity analysis of **4-Bromo-5-methylpyrimidine**.



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Figure 2: Logical relationship for the quality assessment of commercial **4-Bromo-5-methylpyrimidine**.

Conclusion

The purity of commercial **4-Bromo-5-methylpyrimidine** is a critical parameter that can significantly impact its use in research and drug development. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, provides a comprehensive approach to accurately determine the purity and identify potential impurities. The methodologies and representative data presented in this guide serve as a valuable resource for establishing robust quality control specifications and ensuring the consistency of this important chemical intermediate. It is recommended that researchers validate these methods for their specific applications and instrumentation.

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